Cortisone

Catalog No.
S524235
CAS No.
53-06-5
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisone

CAS Number

53-06-5

Product Name

Cortisone

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

MFYSYFVPBJMHGN-ZPOLXVRWSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Solubility

0.28 mg/mL at 25 °C

Synonyms

17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl acetate, Adreson, Cortisone, cortisone acetate, Cortone acetate

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Description

The exact mass of the compound Cortisone is 360.1937 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.77e-04 m0.28 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Research has shown that cortisone dampens inflammation by:

  • Inhibiting the production of inflammatory mediators like cytokines and prostaglandins [Source: National Institutes of Health (.gov) ]
  • Reducing the migration of immune cells to the site of inflammation [Source: Arthritis Foundation ]
  • Suppressing the activation of immune cells [Source: The Journal of Clinical Investigation ]

These actions of cortisone have been studied extensively in animal models of inflammation, paving the way for the development of synthetic corticosteroids, which are more potent and have a wider range of therapeutic applications.

Immunosuppressive Effects

Cortisone's ability to suppress the immune system has also been crucial in scientific research on autoimmune diseases, where the body's immune system attacks its own tissues. Studies have shown that cortisone can be effective in managing symptoms of autoimmune diseases like rheumatoid arthritis, lupus, and inflammatory bowel disease by reducing the immune response that damages tissues [Source: Mayo Clinic ].

Understanding Disease Processes

Scientific research using cortisone has not only been valuable for developing treatments but also for understanding the underlying mechanisms of various diseases. By observing how cortisone affects disease symptoms, researchers can gain insights into the role of inflammation in disease progression. This knowledge is crucial for developing targeted therapies that address the root cause of the disease rather than just managing symptoms.

For instance, research using cortisone has helped scientists understand the role of inflammation in lung diseases like asthma and chronic obstructive pulmonary disease (COPD). This has led to the development of new anti-inflammatory medications for managing these conditions [Source: National Heart, Lung, and Blood Institute (.gov) ].

Cortisone is a naturally occurring corticosteroid hormone, specifically a 21-carbon steroid, with the chemical formula C21H28O5. It is produced in the adrenal cortex and serves as a prodrug that is converted into cortisol, its active form, by the action of the enzyme 11β-hydroxysteroid dehydrogenase type 1 primarily in the liver and kidneys . Cortisone itself is biologically inactive but plays a crucial role in regulating various physiological processes, including inflammation and immune response.

Cortisone's therapeutic effects are mediated indirectly through its conversion to cortisol. Cortisol acts as an anti-inflammatory and immunosuppressive agent. It binds to glucocorticoid receptors in various cells, leading to changes in gene expression that reduce inflammation and suppress the immune system [].

  • Fluid retention and weight gain [].
  • Increased blood sugar levels [].
  • Weakened bones and muscles [].
  • Increased risk of infection [].

Cortisone is not flammable but should be handled with care to avoid contact with skin and eyes [].

Cortisone undergoes several chemical transformations, particularly in its conversion to cortisol. The primary reaction involves the reduction of the 11-keto group to an 11-hydroxyl group facilitated by the aforementioned enzyme. Additionally, cortisone can participate in various synthetic reactions to produce related corticosteroids such as prednisone and prednisolone through processes like bromination and dehydrobromination .

Key reactions include:

  • Oxidation: Conversion of cortisol to cortisone via 11β-hydroxysteroid dehydrogenase type 2.
  • Reduction: Conversion of cortisone back to cortisol via 11β-hydroxysteroid dehydrogenase type 1.
  • Synthetic Transformations: Bromination followed by hydrolysis to yield derivatives like prednisone.

Historically, cortisone was synthesized from bile acids, which was a complex and costly process. Modern methods utilize plant-derived diosgenin from Mexican yams as a starting material. The synthesis typically involves several steps:

  • Isolation of Diosgenin: Extracted from yam.
  • Conversion: Diosgenin undergoes a series of

Cortisone has various medical applications primarily due to its anti-inflammatory properties. Common uses include:

  • Joint Injections: To relieve pain and swelling in conditions like arthritis.
  • Dermatological Treatments: For conditions such as eczema and psoriasis.
  • Management of Autoimmune Diseases: Such as lupus or multiple sclerosis.
  • Replacement Therapy: In adrenal insufficiency conditions .

Cortisone's interactions primarily involve its conversion to cortisol and its binding affinity for glucocorticoid receptors. Studies show that the effectiveness of cortisone can be influenced by factors such as:

  • Enzyme Activity: Variations in 11β-hydroxysteroid dehydrogenase activity can affect the conversion rates between cortisone and cortisol.
  • Drug Interactions: Other medications can influence the metabolism of cortisone through cytochrome P450 enzymes, affecting its efficacy and side effects .

Cortisone shares structural similarities with several other corticosteroids. Here are some notable compounds:

CompoundStructure TypeUnique Features
HydrocortisoneC21H30O5Active form; hydroxyl group at position 11
PrednisoneC21H28O5Contains an additional double bond (Δ1) enhancing potency
PrednisoloneC21H28O5Active form of prednisone; hydroxyl at position 11
DexamethasoneC22H23F2O6SFluorinated derivative with enhanced anti-inflammatory effects
MethylprednisoloneC22H30O5Methyl group at position 6 increases potency

Cortisone's uniqueness lies in its role as a prodrug that requires enzymatic conversion for biological activity, distinguishing it from other corticosteroids that may act directly without modification .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.19367399 g/mol

Monoisotopic Mass

360.19367399 g/mol

Heavy Atom Count

26

LogP

1.47 (LogP)
1.47

Appearance

Solid powder

Melting Point

222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V27W9254FZ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Therapeutic Cortisone is a corticosteroid with potent glucocorticoid activity. Therapeutic cortisone is the inactive precursor molecule of the active hormone cortisol, which is the hydroxylation product of cortisone by 11-beta-steroid dehydrogenase. Cortisol increases blood pressure and blood sugar levels, and suppresses the immune system, therefore cortisone is used to treat allergies or inflammation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB10 - Cortisone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA03 - Cortisone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

53-06-5

Wikipedia

Cortisone
N-Methyl-D-aspartic_acid

Use Classification

Pharmaceuticals -> Steroid hormones
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
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